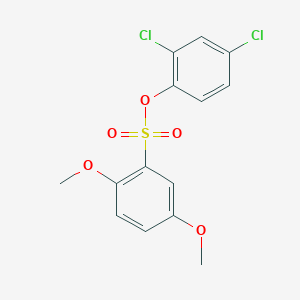
2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate is a synthetic compound that has gained significant attention in scientific research. It is a member of the phenoxyacetic acid family and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in other molecules. This reactivity makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate. However, it is not intended for use in drug formulations or as a therapeutic agent. Therefore, information on its pharmacology and toxicology is not available.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate in lab experiments is its high yield in the synthesis process. Additionally, its reactivity makes it a useful reagent in organic synthesis. However, its limited availability and potential toxicity may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate in scientific research. One area of interest is the development of new synthetic methods using this compound as a reagent. Additionally, its potential use in the development of new materials and pharmaceuticals warrants further investigation. Finally, research into its potential toxicity and environmental impact is also needed.
Conclusion
In conclusion, 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate is a synthetic compound that has gained significant attention in scientific research. Its high yield in the synthesis process and reactivity make it a useful reagent in organic synthesis. However, its limited availability and potential toxicity may limit its use in certain applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Métodos De Síntesis
The synthesis of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate involves the reaction between 2,3-dimethylphenol and 2-bromo-4-chlorophenol in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate. The yield of this reaction is typically high, making it an efficient method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate has been extensively used in scientific research, particularly in the field of organic chemistry. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been used in the development of new methods for organic synthesis, such as palladium-catalyzed cross-coupling reactions.
Propiedades
IUPAC Name |
(2,3-dimethylphenyl) 2-(2-bromo-4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-10-4-3-5-14(11(10)2)21-16(19)9-20-15-7-6-12(18)8-13(15)17/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGNZGQVXKSRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[amino(imino)methyl]-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5227976.png)
![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)
![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)
![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)
![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)

![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)
